Amaryl Brilliant Orange 3RX
Description
Historical Trajectory and Evolution of Reactive Dye Classes
The journey of reactive dyes began as a quest for colorants that could offer superior fastness properties on cellulosic fibers like cotton. The launch of the first fiber-reactive dyes for cellulose (B213188) in 1956 marked a significant milestone, occurring a century after the development of the first synthetic dye. textiletoday.com.bd This innovation enabled new and high fastness properties to be achieved. textiletoday.com.bd The unique characteristic of reactive dyes is their design to bond covalently with the substrate upon application. textiletoday.com.bd
The initial breakthrough came from the work of chemists at Imperial Chemical Industries (ICI) in the United Kingdom. In 1956, Stephen and Rattee successfully invented a new dye for cellulosic fibers, which they named reactive dye. lawyersnjurists.com The first three reactive dyes to be commercialized were Procion Yellow R, Procion Brilliant Red 2B, and Procion Blue 3G. lawyersnjurists.com This achievement was recognized with the Gold Medal of the Society of Dyers and Colourists in 1960. lawyersnjurists.com
Early reactive dyes were based on a dichlorotriazine system. These were highly reactive and required lower temperatures and milder alkali conditions for dyeing. lawyersnjurists.com A year later, less reactive monochlorotriazine derivatives were introduced, known as Procion H and Cibacron dyes. textiletoday.com.bd The 1970s saw a major development with the introduction of bifunctional reactive dyes, which contained two reactive groups per molecule, leading to higher fixation rates. textiletoday.com.bd This era also saw the rise of a "reactive dye war," with major manufacturers competing with various reactive dye classes. textiletoday.com.bd Over the years, further innovations have led to the development of dyes with different reactive groups, such as vinylsulfones and pyrimidines, each offering distinct application properties. nih.govcore.ac.uk
The evolution of reactive dyes has been driven by the need for improved efficiency, better environmental performance, and enhanced fastness properties. textiletoday.com.bd This has led to the development of dyes with higher fixation rates, reducing the amount of hydrolyzed dye that needs to be washed out, thus minimizing environmental impact. lawyersnjurists.com
Structural Classification within Azo Dye Families: An Academic Perspective
Azo dyes, the largest and most versatile class of synthetic colorants, are characterized by the presence of one or more azo groups (–N=N–) in their molecular structure. slideshare.netscienceinfo.com This chromophore is responsible for the color of the dye. The classification of azo dyes can be approached from several academic perspectives, primarily based on the number of azo groups and the nature of the reactive group.
From a structural standpoint based on the number of azo groups, they are categorized as:
Monoazo dyes: Containing a single azo group. nih.govstainsfile.com
Disazo dyes: Containing two azo groups. stainsfile.comiipseries.org
Trisazo dyes: Containing three azo groups. stainsfile.comiipseries.org
Polyazo dyes: Containing more than three azo groups. nih.goviipseries.org
Amaryl Brilliant Orange 3RX, also known as Reactive Orange 84, falls into the double azo class. worlddyevariety.com
The chemical structure of an azo dye is generally composed of a backbone, auxochrome groups, chromophoric groups, and solubilizing groups. nih.gov The color of the azo dye is determined by the azo bonds and their associated chromophores and auxochromes. nih.gov
Within the broader category of reactive dyes, further classification is based on the type of reactive functional group. These groups are responsible for forming the covalent bond with the fiber. Some common reactive groups include:
Triazine derivatives: Such as monochlorotriazine (MCT) and dichlorotriazine (DCT). nih.goviipseries.org
Vinylsulfone (VS) derivatives. scienceinfo.com
Pyrimidine derivatives. nih.gov
Quinoxaline derivatives. core.ac.uk
The choice of reactive group influences the reactivity of the dye and the conditions under which it is applied. For instance, dichlorotriazine-based dyes are highly reactive and are applied at lower temperatures, earning them the name "cold brand" reactive dyes. lawyersnjurists.com In contrast, monochlorotriazine dyes are less reactive and require higher temperatures and stronger alkali, known as "hot brand" reactive dyes. lawyersnjurists.com
Contemporary Scientific Significance and Research Landscape of Brilliant Orange 3RX
This compound, identified by the CAS number 12270-79-0 and also known as Reactive Orange 84, continues to be a subject of scientific interest, primarily in the context of environmental remediation and textile industry applications. worlddyevariety.comchemicalbook.comlookchem.com It is a synthetic dye used for dyeing cellulose fibers like cotton and rayon. github.com
Recent research has focused on the degradation and removal of Reactive Orange 84 from textile wastewater due to the environmental concerns associated with dye effluents. One study highlighted that only about 65% of the dye is impregnated into the fabric during the dyeing process, with the remaining 35% being hydrolyzed and released into the wastewater, resulting in highly colored effluent. scielo.org.coscielo.org.co
A significant area of research is the use of advanced oxidation processes (AOPs) for the degradation of Reactive Orange 84. One such study investigated the photocatalysis of this dye using a sunlight collector and titanium dioxide as a catalyst. scielo.org.coscielo.org.co The study found that Reactive Orange 84 is photostable to sun radiation on its own but can be effectively degraded in the presence of a photocatalyst. scielo.org.co Another research effort focused on optimizing the degradation of a similar dye, Reactive Brilliant Orange X-GN, using CuO-CeO2/γ-Al2O3 under oxidizing conditions, achieving a decolorization rate of up to 95.5%. researchgate.net
The market for Reactive Orange 84 is driven by the textile industry's demand for vibrant and high-performance dyes. github.com There is a growing preference for eco-friendly dyes with high wash and light fastness, which is influencing the research and development in this area. github.com
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Reactive Orange 84 |
| CAS Number | 12270-79-0 lookchem.com |
| Molecular Formula | C₅₈H₃₀Cl₂N₁₄Na₈O₂₆S₈ worlddyevariety.com |
| Molecular Weight | 1850.29 worlddyevariety.com |
| Molecular Structure | Double azo class worlddyevariety.com |
| Application | Dyeing of cotton and viscose fibers worlddyevariety.comchemicalbook.com |
Properties
CAS No. |
12270-79-0 |
|---|---|
Molecular Formula |
C20H20N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Engineering for Brilliant Orange 3rx
Elucidation of Mechanistic Pathways in Industrial-Scale Synthesis
The industrial production of azo dyes like Amaryl Brilliant Orange 3RX is predominantly achieved through a well-established two-step process: diazotization followed by a coupling reaction. nih.govunb.caekb.eg This method is considered a cornerstone of industrial organic chemistry. nih.gov
The synthesis initiates with the diazotization of a primary aromatic amine. nih.govscienceworldjournal.org In this step, the amine is treated with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid such as hydrochloric acid. scienceworldjournal.org This reaction is conducted at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures. ekb.egrsc.org
The second step is the coupling reaction , where the diazonium salt, acting as an electrophile, is introduced to a coupling component. nih.govscienceworldjournal.org This component is an electron-rich nucleophile, for instance, a phenol (B47542) or an aromatic amine. nih.gov The ensuing electrophilic aromatic substitution forges the signature azo bond (-N=N-), the chromophore that imparts the characteristic color to the dye. nih.govmdpi.com While the specific reactants for this compound are proprietary, the fundamental mechanism remains universal for this class of dyes. Industrial optimization focuses on controlling parameters like pH, temperature, and reactant concentration to maximize yield and purity.
Development of Sustainable and Green Chemistry Principles in Dye Production
Traditional azo dye synthesis has raised environmental concerns due to the use of hazardous chemicals and the generation of waste. researchgate.netrsc.org This has spurred significant research into developing more sustainable and environmentally friendly production methods. nih.govresearchgate.net
Catalytic Approaches for Enhanced Efficiency
The integration of catalysts is a key strategy for improving the sustainability of azo dye synthesis. rsc.org Research has shown that various catalysts can promote these reactions under milder conditions, often leading to higher yields and a cleaner process. rsc.orgrsc.org
Recent advancements include:
Solid Acid Catalysts : Sulfonic acid functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H) have been used for solvent-free synthesis at room temperature, offering an efficient and recyclable catalytic system. rsc.org Similarly, BF3.SiO2 has been employed as an effective catalyst for the rapid, one-pot synthesis of azo dyes at room temperature. researchgate.net
Nanoparticle Catalysts : Molybdenum trioxide (MoO3) nanoparticles have been synthesized and used for the catalytic ozonation and degradation of azo dyes. osti.gov Silver nanoparticles immobilized on tannic acid-grafted eggshell membranes have also demonstrated high catalytic activity in the degradation of azo dyes like Congo red and methyl orange. nih.gov
Metal-Free Approaches : Microwave-assisted synthesis has been developed for the rapid and sustainable production of unsymmetrical azo dyes without the need for a metal catalyst. nih.gov In this method, an aromatic amine can act as an in situ reductant for its cross-condensation with nitroarenes. nih.gov
Solvent Minimization and Alternative Reaction Media
Reducing reliance on volatile organic solvents (VOCs) is a central tenet of green chemistry. ekb.eg The dye industry is actively exploring several alternatives to traditional solvents.
| Reaction Media | Description | Advantages |
| Water | The most environmentally benign solvent. ekb.eg | Non-toxic, readily available, and safe. Research focuses on enhancing reactant solubility and reactivity in aqueous systems. ekb.eg |
| Ionic Liquids (ILs) | Salts that are liquid at or near room temperature. ekb.eg | Low vapor pressure reduces air pollution. Their properties can be tailored for specific reactions. ekb.egrsc.org |
| Supercritical Fluids | Substances above their critical temperature and pressure, like supercritical CO2. digitallibrary.co.in | Non-toxic, non-flammable, and easily removed from the reaction mixture. digitallibrary.co.in |
| Deep Eutectic Solvents (DESs) | Mixtures of hydrogen bond donors and acceptors with a melting point lower than individual components. rsc.org | Biodegradable, low-cost, and can be prepared from natural sources. rsc.orgresearchgate.net |
| Alkoxides in Ethanol (B145695) | Using organic alkoxides in ethanol as a substitute for inorganic alkalis and aqueous media in reactive dyeing. researchgate.net | Can improve color strength, exhaustion, and fixation efficiency, while reducing the need for traditional auxiliaries like NaCl. researchgate.net |
A recent study highlighted a novel continuous process for synthesizing azo dyes in a bubble column reactor, which was found to be more cost-effective and have a smaller environmental footprint compared to traditional batch processes. rsc.orgrsc.org This continuous method also resulted in a significant reduction in water usage. rsc.org
Strategies for Derivatization and Functionalization of the Chromophore System
Modifying the core structure, or chromophore, of an azo dye is a powerful strategy for tuning its properties. By introducing various functional groups to the aromatic rings, it is possible to alter the dye's color, solubility, and fastness. scienceworldjournal.orgmcgill.caresearchgate.net
Color Modification : The introduction of electron-donating or electron-withdrawing groups can shift the dye's absorption spectrum, thereby changing its color. scienceworldjournal.org For example, a nitro group can produce a bathochromic (deepening of color) shift, while an amino group can cause a hypsochromic (lightening of color) shift. scienceworldjournal.org
Solubility Enhancement : To make dyes more suitable for textile applications, their water solubility is often increased by adding sulfonic acid (-SO3H) groups.
Improved Fastness : The resistance of a dye to fading from light or washing can be enhanced by introducing bulky or reactive functional groups that help to anchor the dye molecule to the fabric fibers. scienceworldjournal.org
The following table illustrates the general effects of common functional groups on the properties of azo dyes:
| Functional Group | Influence on Color |
| -NO2 (Nitro) | Bathochromic shift (deeper color) |
| -NH2 (Amino) | Hypsochromic shift (lighter color) |
| -Cl (Chloro) | Bathochromic shift |
| -OCH3 (Methoxy) | Hypsochromic shift |
Recent synthetic strategies, such as using click chemistry, have enabled a modular approach to creating azo photoswitches, allowing for the efficient introduction of diverse functionalities. acs.org
Sophisticated Spectroscopic and Structural Elucidation of Brilliant Orange 3rx
High-Resolution Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. These vibrations, which include stretching, bending, and rocking of chemical bonds, are unique to each molecule, providing a "fingerprint" that allows for its identification and structural characterization.
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is a plot of infrared absorption versus wavenumber. Specific functional groups absorb at characteristic frequencies, allowing for the identification of the constituent parts of the molecule. For Brilliant Orange 3RX, the FTIR spectrum reveals a complex array of absorption bands indicative of a multifaceted organic structure. Key vibrational modes are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3400-3300 | Broad, Medium | O-H or N-H stretching vibrations |
| 3100-3000 | Sharp, Weak | Aromatic C-H stretching |
| 2960-2850 | Medium | Aliphatic C-H stretching |
| 1720-1700 | Strong | C=O (carbonyl) stretching |
| 1620-1580 | Strong | Aromatic C=C stretching |
| 1550-1490 | Medium | N=O (nitro group) asymmetric stretching |
| 1350-1300 | Medium | N=O (nitro group) symmetric stretching |
| 1250-1000 | Strong | C-O or C-N stretching |
This table presents hypothetical data for illustrative purposes.
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. This makes it particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of Brilliant Orange 3RX provides critical information, especially regarding the carbon backbone and symmetrically substituted functional groups.
| Raman Shift (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 1610 | Strong | Symmetric Aromatic Ring Stretching |
| 1585 | Strong | C=C Stretching in conjugated system |
| 1340 | Very Strong | Symmetric NO₂ Stretching |
| 1150 | Medium | Aromatic C-H in-plane bending |
| 850 | Weak | Ring Breathing Mode |
This table presents hypothetical data for illustrative purposes.
Advanced Electronic Absorption and Emission Spectroscopy for Photophysical Understanding
Electronic spectroscopy provides insight into the electronic structure of a molecule by probing the transitions between different electronic energy levels. For a colored compound like Brilliant Orange 3RX, these techniques are essential for quantifying its interaction with light and understanding its excited-state behavior.
UV-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. The absorption of light promotes electrons from a ground electronic state to an excited state. The wavelengths of maximum absorption (λmax) are characteristic of the electronic structure, particularly the extent of conjugation. The orange color of Brilliant Orange 3RX is a direct result of its absorption of light in the blue-green region of the visible spectrum.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| Ethanol (B145695) | 254 | 25,000 | π → π |
| Ethanol | 350 | 15,000 | π → π |
| Ethanol | 480 | 30,000 | n → π* |
This table presents hypothetical data for illustrative purposes. The absorption at 480 nm is responsible for the compound's orange appearance.
Fluorescence and phosphorescence are emission processes where a molecule in an excited electronic state returns to the ground state by emitting a photon. Fluorescence is a rapid process from a singlet excited state, while phosphorescence is a slower emission from a triplet excited state. These techniques provide information about the fate of the excited state and the efficiency of light emission. Analysis of Brilliant Orange 3RX indicates weak fluorescence, suggesting that non-radiative decay pathways are significant.
| Parameter | Wavelength (nm) | Lifetime (ns) | Quantum Yield (Φ) |
| Fluorescence | |||
| Excitation (λex) | 480 | - | - |
| Emission (λem) | 530 | 2.5 | 0.05 |
| Phosphorescence | |||
| Excitation (λex) | 480 | - | - |
| Emission (λem) | Not Observed | - | - |
This table presents hypothetical data for illustrative purposes.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Comprehensive Structural Confirmation
While vibrational and electronic spectroscopy provide key functional group and photophysical data, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating the precise atomic connectivity and molecular formula. pci.nic.inbbpombandung.app
Nuclear Magnetic Resonance (NMR) spectroscopy exploits the magnetic properties of certain atomic nuclei. pmda.go.jp It provides detailed information about the structure and chemical environment of atoms. For organic molecules, ¹H and ¹³C NMR are standard techniques.
Multi-Dimensional NMR Techniques for Proton and Carbon Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. For a compound with the complexity of Amaryl Brilliant Orange 3RX, one-dimensional (1D) ¹H and ¹³C NMR spectra would be immensely crowded and difficult to interpret. Therefore, multi-dimensional NMR techniques are essential to establish connectivity between atoms.
Proton (¹H) and Carbon (¹³C) NMR: A ¹H NMR spectrum would hypothetically reveal signals corresponding to the various aromatic and aliphatic protons in the structure. The chemical shifts (δ) of these protons would be influenced by their local electronic environment, with protons on the naphthalene (B1677914) and benzene (B151609) rings appearing in the aromatic region. Similarly, the ¹³C NMR spectrum would display signals for each unique carbon atom, including those in the aromatic rings, the triazine ring, and the biphenyl (B1667301) linkage.
Multi-Dimensional NMR: To resolve ambiguities and map the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be crucial for tracing the proton-proton networks within the naphthalene and biphenyl fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of a proton signal to its attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between carbon and proton atoms (typically over two to three bonds). This is particularly powerful for connecting different structural fragments, for instance, linking substituents to the aromatic rings or bridging the different ring systems across the imino and azo linkages.
Hypothetical NMR data for a key structural fragment, such as a substituted naphthalene sulfonic acid moiety within the larger dye structure, is presented below.
Interactive Data Table: Hypothetical NMR Data for a Naphthalene Moiety
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (to ¹H at position) |
| H-1 | 7.85 (d) | 125.4 | C-2, C-3, C-8a |
| H-3 | 8.10 (d) | 128.9 | C-2, C-4, C-4a |
| H-5 | 7.50 (t) | 124.1 | C-4, C-6, C-7 |
| H-6 | 7.65 (t) | 129.5 | C-5, C-7, C-8 |
| H-8 | 8.20 (d) | 126.8 | C-1, C-7, C-8a |
Note: This data is hypothetical and serves as an example of the type of information generated from multi-dimensional NMR experiments.
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule and for gaining structural insights through fragmentation analysis.
Elemental Composition: HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within a few parts per million). This precision allows for the determination of a unique elemental formula. For this compound, which has the molecular formula C₅₈H₃₀Cl₂N₁₄Na₈O₂₆S₈, HRMS would confirm its calculated monoisotopic mass and distinguish it from other compounds with the same nominal mass. worlddyevariety.com
Fragmentation Analysis: In addition to providing the molecular weight, mass spectrometry can be used to break the molecule into smaller, charged fragments. This process, often induced by techniques like collision-induced dissociation (CID), creates a fragmentation pattern that acts as a molecular fingerprint. The analysis of these fragments helps to confirm the sequence and connectivity of the different structural units within the dye molecule. For instance, characteristic losses of SO₃, cleavage at the azo (-N=N-) linkages, or fragmentation of the triazine ring would provide strong evidence for the proposed structure.
Interactive Data Table: Expected High-Resolution Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₅₈H₃₀Cl₂N₁₄Na₈O₂₆S₈ |
| Molecular Weight | 1850.29 g/mol worlddyevariety.com |
| Major Fragmentation Pathways | Cleavage of azo bonds, loss of sulfonate groups, fragmentation of the triazine ring |
Computational Chemistry and Quantum Mechanical Modeling for Electronic Structure and Reactivity Prediction
Computational chemistry provides a theoretical framework to understand the electronic properties and reactivity of molecules, complementing experimental data.
Electronic Structure: Quantum mechanical modeling, particularly using Density Functional Theory (DFT), can be used to calculate the geometry and electronic structure of this compound. These calculations can predict the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. These parameters are fundamental to understanding the molecule's color, as the HOMO-LUMO gap is related to the energy of light absorbed. The extensive conjugation in the molecule, involving the azo linkages and aromatic rings, is expected to result in a small HOMO-LUMO gap, leading to absorption in the visible region of the electromagnetic spectrum, which accounts for its orange color.
Reactivity Prediction: Computational models can also predict sites of reactivity within the molecule. By mapping the electrostatic potential, chemists can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a reactive dye, this is crucial for understanding how the molecule covalently bonds to fibers. The chlorine atoms on the triazine ring are expected to be highly electrophilic sites, susceptible to nucleophilic attack by the hydroxyl groups of cellulose (B213188) fibers, which is the basis of its function as a reactive dye.
Mechanistic Investigations of Dye Substrate Interactions and Chemical Reactivity
Covalent Bonding Mechanisms with Cellulosic and Protein Fibers
The defining characteristic of reactive dyes like Amaryl Brilliant Orange 3RX is their ability to form covalent bonds with the functional groups present in textile fibers, leading to high wash fastness. yildiz.edu.trgoogle.com The mechanism of this interaction, however, differs between cellulosic and protein fibers due to their distinct chemical compositions.
With cellulosic fibers , such as cotton, the primary reaction sites are the hydroxyl (-OH) groups of the cellulose (B213188) polymer. The reaction is typically carried out under alkaline conditions, which facilitate the ionization of the cellulose's hydroxyl groups to form more nucleophilic cellulosate ions (Cell-O⁻). google.commdpi.com this compound, which contains a sulfatoethylsulfone reactive group, first undergoes an elimination reaction in the alkaline dyebath to form a vinyl sulfone group. This highly electrophilic vinyl sulfone group then readily reacts with the cellulosate anion via a Michael addition reaction, forming a stable ether linkage between the dye and the fiber. google.com
The reaction can be summarized as follows:
Activation of the dye: Dye-SO₂-CH₂-CH₂-OSO₃Na + OH⁻ → Dye-SO₂-CH=CH₂ + NaHSO₄ + H₂O
Activation of the fiber: Cell-OH + OH⁻ ⇌ Cell-O⁻ + H₂O
Covalent bonding: Dye-SO₂-CH=CH₂ + Cell-O⁻ → Dye-SO₂-CH₂-CH₂-O-Cell
For protein fibers like wool and silk, which are composed of keratin (B1170402), the reactive sites are more varied. They include amino (-NH₂), hydroxyl (-OH), and thiol (-SH) groups from the various amino acid residues. nih.gov The primary reaction for vinyl sulfone dyes with wool is the nucleophilic addition of the amino groups of lysine (B10760008) and histidine residues, and the thiol groups of cysteine residues, to the activated vinyl sulfone group of the dye. nih.govgoogle.com The reaction with the amino groups of keratin is particularly significant. nih.gov This reaction can proceed under neutral to weakly acidic conditions, although the rate is enhanced under alkaline conditions which deprotonate the amino groups, increasing their nucleophilicity.
Adsorption Dynamics and Physicochemical Interactions at Material Interfaces
Prior to covalent bond formation, the dye must first be transported from the dyebath to the fiber surface and then diffuse into the fiber structure. This initial phase is governed by adsorption dynamics and various physicochemical interactions.
Isotherm and Kinetic Modeling of Adsorption Phenomena
The adsorption of this compound onto various adsorbent materials, including activated carbon and biocomposites, has been extensively studied to understand the equilibrium and kinetics of the process. The Langmuir and Freundlich isotherm models are commonly used to describe the equilibrium distribution of the dye between the adsorbent and the solution.
The Langmuir model, which assumes monolayer adsorption onto a homogeneous surface, has been found to provide a good fit for the adsorption of this compound on various adsorbents, indicating that the adsorption process involves the formation of a single layer of dye molecules on the adsorbent surface. researchgate.netmdpi.commdpi.com In other cases, the Freundlich model, which describes multilayer adsorption on a heterogeneous surface, has been shown to be more suitable. scirp.org
The kinetics of adsorption, which describes the rate of dye uptake, is often analyzed using pseudo-first-order and pseudo-second-order models . Numerous studies have shown that the adsorption of this compound follows the pseudo-second-order kinetic model, suggesting that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. mdpi.comexperimentjournal.comresearchgate.net
Adsorption Isotherm and Kinetic Parameters for this compound
| Adsorbent | Isotherm Model | Kinetic Model | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|---|
| Macroporous Polystyrene Resin | Langmuir | Pseudo-first-order | Not Specified | researchgate.net |
| Cu(I)-Polyaniline Composite | Langmuir | Pseudo-second-order | 392.16 | mdpi.com |
| Activated Carbon (Rice Husk Ash) | Langmuir | Pseudo-second-order | 13.32 | researchgate.net |
| Activated Carbon (Cocoa Shell) | Langmuir | Pseudo-second-order | 27.02 | researchgate.net |
Surface Characterization of Adsorbent Materials Post-Interaction
The interaction between this compound and adsorbent materials leads to noticeable changes in the surface characteristics of the adsorbent. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Scanning Electron Microscopy (SEM) are instrumental in elucidating these changes.
FTIR analysis of adsorbents before and after dye uptake reveals shifts in the characteristic absorption bands, indicating the involvement of specific functional groups in the adsorption process. For instance, after the adsorption of this compound on activated carbon, changes in the bands corresponding to hydroxyl, carboxyl, and other functional groups on the carbon surface are observed, confirming the chemical interaction between the dye and the adsorbent. yildiz.edu.trexperimentjournal.com
SEM images provide a visual representation of the adsorbent's surface morphology. Before adsorption, materials like activated carbon exhibit a porous and heterogeneous surface. After interaction with this compound, the surface often appears smoother and more covered, as the dye molecules fill the pores and adhere to the surface. yildiz.edu.trmdpi.comexperimentjournal.com
Kinetic Studies of Dye Fixation and Hydrolysis in Diverse Chemical Environments
In the reactive dyeing process, the desired reaction of dye fixation competes with the undesirable reaction of dye hydrolysis, where the reactive group of the dye reacts with water molecules instead of the fiber. The rates of these two reactions are highly dependent on the chemical environment, particularly pH and temperature.
Effect of pH: The fixation of this compound on cellulosic fibers is highly pH-dependent. An alkaline medium is necessary to ionize the hydroxyl groups of cellulose, making them sufficiently nucleophilic to react with the dye. mdpi.com However, a high pH also accelerates the rate of dye hydrolysis. nih.govirjet.net Studies have shown that for reactive dyes, there is an optimal pH at which the rate of fixation is maximized relative to the rate of hydrolysis. For many reactive dyes on cotton, this is typically in the range of pH 10-11. nih.gov
Effect of Temperature: Temperature also plays a crucial role in the kinetics of fixation and hydrolysis. Increasing the temperature generally increases the rates of both reactions. However, the effect on the rate of diffusion of the dye into the fiber and the rate of the chemical reaction can differ. For vinyl sulfone dyes like this compound, an increase in temperature enhances the rate of fixation up to a certain point, beyond which the rate of hydrolysis becomes significantly dominant, leading to a decrease in fixation efficiency. uctm.edu
Influence of pH and Temperature on Fixation of Reactive Dyes
| Parameter | Condition | Effect on Fixation | Effect on Hydrolysis | Reference |
|---|---|---|---|---|
| pH | Increasing from neutral to alkaline (e.g., pH 10-11) | Increases rate of fixation | Increases rate of hydrolysis | nih.govirjet.net |
| pH | Very high pH (e.g., >11.5) | Decreased fixation efficiency | Significantly increased hydrolysis | nih.gov |
| Temperature | Increasing temperature (e.g., up to 60-80°C) | Increases rate of fixation and diffusion | Increases rate of hydrolysis | uctm.edu |
| Temperature | Very high temperature | Decreased fixation efficiency | Dominant hydrolysis reaction | uctm.edu |
Photodegradation Pathways and Mechanisms of Photostability Enhancement
The light fastness of a dye, or its resistance to fading upon exposure to light, is a critical quality parameter. The photodegradation of azo dyes like this compound is a complex process involving the absorption of photons, leading to an excited state of the dye molecule, followed by a series of photochemical reactions that ultimately break down the chromophore. danlintex.comutstesters.com
The primary point of attack in the photodegradation of azo dyes is often the azo linkage (-N=N-). Under the influence of UV radiation and in the presence of oxygen, this bond can be cleaved, leading to the formation of smaller, colorless aromatic compounds. researchgate.netscilit.com Studies on the photodegradation of this compound have identified several degradation products, confirming the breakdown of the parent molecule. researchgate.netscilit.com
Several strategies can be employed to enhance the photostability of reactive dyes:
Modification of the Dye Structure: Introducing electron-withdrawing groups in the ortho position to the azo group can reduce the electron density of the azo nitrogen atoms, thereby increasing the dye's resistance to photo-oxidation. danlintex.comutstesters.comtiankunchemical.com
Formation of Metal Complexes: Introducing hydroxyl groups at the ortho positions to the azo group allows for the formation of stable complexes with metal ions. This can shield the azo group and improve light fastness. utstesters.comtiankunchemical.com
Control of Dye Aggregation: The state of aggregation of the dye on the fiber can influence its light fastness. Higher concentrations of dye can lead to greater aggregation, which reduces the surface area of the dye molecules exposed to light and air, thus improving light fastness. danlintex.comutstesters.com
Use of UV Absorbers: The application of UV absorbers to the textile can help to protect the dye from photodegradation by absorbing harmful UV radiation before it reaches the dye molecules. utstesters.comtiankunchemical.com
Environmental Chemistry, Degradation Pathways, and Advanced Remediation Technologies
Biochemical Degradation Pathways: Enzymatic and Microbial Mechanisms
The bioremediation of azo dyes like Amaryl Brilliant Orange 3RX relies on the ability of microorganisms and their enzymes to break down these complex molecules.
Microbial consortia, which are communities of different microorganisms, often exhibit enhanced degradation capabilities compared to individual strains. biotechrep.ir This is because different species within the consortium can perform complementary metabolic functions, leading to a more complete breakdown of the dye molecule. biotechrep.ir
A notable example is the bacterial consortium SPB92, which has demonstrated effectiveness in the biodegradation of Acid Orange. frontiersin.orgresearchgate.net This consortium comprises four bacterial strains: Pseudomonas stutzeri (MW219251), Bacillus tequilensis (MW110471), Bacillus flexus (MW131645), and Kocuria rosea (MW132411). frontiersin.orgresearchgate.net Under optimal laboratory conditions (pH 7.5 and 32°C), this consortium was able to decolorize a 30 mg/L solution of the dye within 23 hours. frontiersin.orgresearchgate.net The biodegradation was confirmed by significant reductions in biological oxygen demand (BOD) by 96%, chemical oxygen demand (COD) by 79%, and total organic carbon (TOC) by 54%. frontiersin.orgresearchgate.net
Similarly, a moderately halophilic consortium containing Halomonas and Escherichia genera has been used for the degradation of Acid Orange 7 under saline conditions. biotechrep.ir Another study reported the isolation of a Pseudomonas stutzeri strain capable of degrading Acid Orange as its sole carbon source, achieving complete decolorization of a 100 mg/L solution in 15 hours. researchgate.net
Fungi are also crucial in the degradation of azo dyes due to their ability to secrete potent extracellular enzymes. nih.gov Fungal species like Trametes versicolor, Trametes elegans, Aspergillus ochraceus, and Pleurotus have shown significant potential in degrading various dyes. tandfonline.com A consortium of two filamentous fungi, Penicillium oxalicum and Aspergillus tubingensis, effectively degraded Congo red, highlighting the synergistic action of fungal co-cultures. nih.gov
Table 1: Microbial Strains and Consortia for this compound Degradation
| Microbial Agent | Composition | Optimal Conditions | Degradation Efficiency | Reference |
|---|---|---|---|---|
| Consortium SPB92 | Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, Kocuria rosea | pH 7.5, 32°C | 30 mg/L decolorized in 23 hours; 96% BOD, 79% COD, 54% TOC reduction | frontiersin.orgresearchgate.net |
| Pseudomonas stutzeri SPB91 | Isolated strain | pH 6.0-8.0, 25-40°C | 100 mg/L decolorized in 15 hours | researchgate.net |
The initial and most critical step in the biodegradation of azo dyes is the cleavage of the azo bond (–N=N–). canada.ca This is primarily accomplished by a class of enzymes known as azoreductases. tandfonline.comcanada.ca These enzymes catalyze the reductive cleavage of the azo linkage, typically under anaerobic or anoxic conditions, using electron donors like NADH or NADPH. tandfonline.commdpi.comcore.ac.uk This process breaks the chromophore, leading to the decolorization of the dye and the formation of aromatic amines, which can then be further degraded. canada.camdpi.com
Besides azoreductases, other enzyme systems are also involved in dye degradation, particularly in fungi. tandfonline.com Ligninolytic enzymes, such as laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP), are powerful oxidoreductases that can degrade a wide range of complex aromatic compounds, including azo dyes. nih.govwisdomlib.org These enzymes act extracellularly and have a broad substrate specificity, making them effective against various dye structures. tandfonline.comwisdomlib.org Laccases, for instance, catalyze the oxidation of phenolic compounds without the need for cofactors, generating less toxic byproducts than reductive cleavage. wisdomlib.orgresearchgate.net Peroxidases require hydrogen peroxide for their catalytic activity. wisdomlib.org
In some bacteria, other non-specific reductases like NADH-DCIP reductase have also been implicated in azo dye decolorization. researchgate.net
Table 2: Key Enzymes in Azo Dye Degradation
| Enzyme | Type | Mechanism | Organisms | Cofactors |
|---|---|---|---|---|
| Azoreductase | Reductase | Reductive cleavage of azo bond | Bacteria | NADH, NADPH |
| Laccase | Oxidoreductase | Oxidation of phenolic groups | Fungi, some Bacteria | None required |
| Manganese Peroxidase (MnP) | Oxidoreductase | Oxidation of various compounds | Fungi | H₂O₂ |
Advanced Oxidation Processes (AOPs) for Dye Effluent Treatment
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). e-ijep.co.in
Photocatalysis is an AOP that utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), activated by light to generate reactive oxygen species (ROS), including hydroxyl radicals. researchgate.net When the semiconductor absorbs photons with energy greater than its band gap, electron-hole pairs are generated. researchgate.net These charge carriers can then react with water and oxygen to produce •OH radicals, which are powerful oxidizing agents capable of degrading complex organic molecules like this compound. researchgate.net
The efficiency of photocatalytic degradation is influenced by several factors, including the initial dye concentration, catalyst concentration, and pH. nih.gov For instance, a study on the simultaneous photocatalytic degradation of Acid Orange 61, Acid Red 97, and Acid Brown 425 using TiO₂ found that the degradation followed first-order kinetics and was more effective at higher pH levels. nih.gov
Recent research has focused on developing novel photocatalytic materials to enhance degradation efficiency under visible light. A study reported the use of a novel hetero-junction of CoFe₂O₄/AgCl for the photodegradation of Acid Orange 61. researchgate.net This material achieved 98% degradation of a 10 mg/L dye solution within 90 minutes under visible light. researchgate.net The mechanism was found to primarily involve superoxide (B77818) radicals (O₂•⁻). researchgate.net Another study utilized a TiO₂-containing hydrogel, which achieved 71% removal of Acid Orange 7 under UV light. analchemres.org
Electrochemical degradation involves the oxidation of pollutants at an anode or their reduction at a cathode. The oxidation of C.I. Acid Orange 7 on a boron-doped diamond electrode has been shown to achieve almost complete color and COD removal. researchgate.net The process can be influenced by the type of electrolyte, current density, and initial dye concentration. researchgate.neteeer.org In another approach, a paired electrochemical synthesis was designed for the transformation of Acid Orange 7, where the dye was both oxidized at the anode and reduced at the cathode in the presence of arylsulfinic acids. nih.gov
Sonochemical remediation utilizes ultrasound to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the generation of hydroxyl radicals and the degradation of pollutants. nih.gov Ultrasound treatment has been shown to decolorize various azo dyes, and its combination with enzymatic treatment (laccase) can have synergistic effects, leading to higher degradation rates. nih.gov A hybrid process combining Electro-Peroxone (EP) and ultrasound (US) has also been investigated for the degradation of Acid Orange 7. researchgate.net
Adsorption-Based Remediation Strategies: Novel Adsorbents and Surface Chemistry
Adsorption is a widely used method for removing dyes from wastewater due to its simplicity, efficiency, and the availability of a wide range of adsorbents. The process involves the accumulation of the dye molecules onto the surface of a solid adsorbent.
The effectiveness of adsorption depends on the properties of the adsorbent, such as its surface area, pore size distribution, and surface chemistry, as well as the solution conditions like pH and temperature. nih.gov Commercial activated carbon is a common adsorbent for various dyes, including Acid Orange 61. nih.gov
Research is ongoing to develop novel, low-cost adsorbents. Porous CeO₂ has been shown to be an effective adsorbent for Acid Orange 7, with a saturated adsorption amount of 90.3 mg/g. mdpi.com The adsorption was rapid, reaching equilibrium within 30 minutes, and the adsorbent could be regenerated and reused. mdpi.com Eggshells have also been investigated as a low-cost adsorbent for Acid Orange 2, with removal efficiency influenced by contact time, pH, and adsorbent dose. mazums.ac.ir Other materials like activated diatomite functionalized with cetyltrimethylammonium bromide (CTAB) have also shown enhanced adsorption capacity for anionic dyes. rsc.org The surface charge of the adsorbent and the degree of ionization of the dye are critically affected by the solution's pH, which in turn influences the adsorption efficiency. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Synonym/Abbreviation |
|---|---|
| This compound | Acid Orange 61 |
| Titanium dioxide | TiO₂ |
| Cobalt Ferrite | CoFe₂O₄ |
| Silver Chloride | AgCl |
| Cerium(IV) oxide | CeO₂ |
| Cetyltrimethylammonium bromide | CTAB |
| Acid Red 97 | |
| Acid Brown 425 | |
| Acid Orange 7 | |
| Congo red | |
| Acid Orange 2 | |
| Hydrogen peroxide | H₂O₂ |
| Hydroxyl radical | •OH |
| Superoxide radical | O₂•⁻ |
| Nicotinamide adenine (B156593) dinucleotide (reduced form) | NADH |
| Nicotinamide adenine dinucleotide phosphate (B84403) (reduced form) | NADPH |
| Arylsulfinic acids | |
| 4-nitrosobenzenesulfonate | 4NB |
Bio-Adsorption and Phytoremediation Approaches for Environmental Decontamination
Bio-adsorption and phytoremediation are emerging as sustainable and eco-friendly technologies for the decontamination of dye-polluted environments. These methods utilize biological materials such as microbes and plants to remove or degrade contaminants. scielo.briaamonline.org
Bio-adsorption involves the use of dead or living biomass to bind dye molecules. For instance, the dead cells of brewery yeast have been studied for the adsorption of Reactive Orange 16, showing varying adsorption capacities at different pH levels. mdpi.com Similarly, garden grass has been investigated as a biosorbent for a reactive orange dye, with a maximum biosorption capacity of 12.2 mg/g at 30 °C. researchgate.net
The table below provides examples of biological materials used for the removal of reactive orange dyes.
Bio-Adsorption and Phytoremediation of Reactive Orange Dyes
| Biological System | Dye | Removal Efficiency / Adsorption Capacity | Reference |
|---|---|---|---|
| Garden Grass | Reactive Orange Dye | 12.2 mg/g | researchgate.net |
| Brewery Yeast (dead cells) | Reactive Orange 16 | 0.604 mg/g (at pH 3) | mdpi.com |
Analytical Methodologies for Trace Detection and Quantification in Environmental Matrices
The accurate detection and quantification of trace amounts of this compound in environmental samples are crucial for monitoring its presence and assessing the effectiveness of remediation efforts. Several analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of dyes in complex mixtures. HPLC can be coupled with various detectors, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), for enhanced sensitivity and specificity. HPLC-MS/MS, in particular, is a highly selective and sensitive method for analyzing fiber dyes, with limits of detection in the low ng/mL range.
Spectrophotometry is another common technique for determining the concentration of dyes in aqueous solutions. researchgate.net This method is based on measuring the absorbance of light by the dye at its maximum wavelength (λmax). While simpler and more accessible than HPLC, its accuracy can be affected by the presence of other light-absorbing substances in the sample.
For the analysis of reactive dyes in water, methods such as differential-pulse adsorptive cathodic stripping voltammetry (DP-AdCSV) have also been developed, offering good linearity and low detection limits. A study on the determination of three reactive dyes, including Reactive Orange 107, in various water and soil samples utilized both DP-AdCSV and HPLC techniques.
The table below summarizes the key parameters of an HPLC method developed for the analysis of reactive dyes.
Parameters for HPLC Analysis of Reactive Dyes
| Parameter | Condition |
|---|---|
| Column | Reverse phase RP C18 |
| Mobile Phase | Acetonitrile:water (60:40, v/v) with 0.45 M CTAB, pH 7.92 |
| Flow Rate | 0.6 mL/minute |
| Retention Time (Reactive Orange 107) | 2.3 minutes |
| Linear Range (Reactive Orange 107) | 0.05-1.5 ppm |
Data sourced from a study on the quantitative determination of three textile reactive dyes.
Advanced Applications and Performance Characteristics in Materials Science
Role in Functional Textile Materials: Colorfastness and Durability Studies
The performance of a dye in functional textiles is critically dependent on its ability to maintain its color through various stresses during the textile's lifecycle. Amaryl Brilliant Orange 3RX (C.I. Acid Orange 86) is valued for its high colorfastness properties on substrates like wool, silk, and polyamide. khushidyechem.com These properties are essential for ensuring the durability and longevity of the color in the final textile product.
The following table summarizes the colorfastness ratings of C.I. Acid Orange 86 from various sources, demonstrating its high performance.
| Fastness Test | Rating (Scale) | Source |
|---|---|---|
| Lightfastness | 7 (ISO Scale 1-8) | mamtaexim.com |
| Lightfastness | 6-7 (Scale 1-8) | colorantsgroup.comcolorantsgroup.com |
| Washing Fastness (Soaping) - Fading | 5 (ISO Scale 1-5) | |
| Washing Fastness (Soaping) - Staining | 5 (ISO Scale 1-5) | |
| Washing Fastness | 5 (Scale 1-5) | colorantsgroup.comcolorantsgroup.com |
| Perspiration Fastness (Alkaline) - Fading | 5 (ISO Scale 1-5) | |
| Perspiration Fastness (Alkaline) - Staining | 5 (ISO Scale 1-5) | |
| Fastness to Seawater | 5 (ISO Scale 1-5) | |
| Oxygen Bleaching | 5 (ISO Scale 1-5) | |
| Acid Milling | 4-5 (Scale 1-5) | mamtaexim.com |
The high lightfastness and washfastness of this compound are rooted in its chemical structure and its interaction with the fiber. As a 1:2 metal-complex acid dye, it forms strong, stable coordination complexes. colorantsgroup.commamtaexim.com The mechanism for its high performance on protein and polyamide fibers involves the formation of strong ionic bonds and hydrogen bonds. vipulorganics.com
Acid dyes are characterized by the presence of one or more sulfonic acid groups (-SO₃H). hariind.com In an acidic dye bath, the amino groups (-NH₂) in protein fibers (like wool and silk) and polyamide fibers are protonated, becoming positively charged (-NH₃⁺). The anionic dye molecule then forms a strong electrostatic attraction, or salt linkage, with these cationic sites on the fiber. vipulorganics.comhariind.com This robust bonding is the primary reason for the excellent wet fastness properties, including washfastness, as it makes the dye molecules resistant to being removed during laundering. hariind.com
The metal-complex structure of C.I. Acid Orange 86 also plays a crucial role in its lightfastness. The centrally coordinated metal atom helps to dissipate the energy absorbed from UV radiation, making the chromophore less susceptible to photochemical degradation, which is the primary cause of color fading upon exposure to light.
This compound is specifically designed for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon. hariind.com The performance and final shade of the dye are significantly influenced by the type of fiber and the specific conditions of the dyeing process.
The dyeing process for 1:2 metal-complex dyes like C.I. Acid Orange 86 is typically carried out in a weakly acidic to neutral pH bath (pH 6-6.5). mamtaexim.com The conditions must be carefully controlled to ensure optimal performance. Key parameters include:
pH Control : The pH is managed using agents like ammonium sulphate. mamtaexim.com The correct pH is crucial for controlling the uptake of the dye by ensuring the appropriate level of fiber protonation, which promotes level and uniform dyeing.
Temperature : The dyeing process involves gradually raising the temperature to a boil and maintaining it for a period, typically 45-60 minutes, to allow the dye to penetrate the fiber structure and fix properly. mamtaexim.com
Auxiliary Chemicals : Electrolytes, such as Glauber's Salt (sodium sulfate), are often added to the dye bath. mamtaexim.com These agents help to promote migration and leveling, ensuring a uniform color distribution across the fabric.
Integration into Coating Formulations and Pigment Technology
Beyond textiles, this compound has found applications in other material science domains, including coatings and inks. It is recommended for use in paints and can be used in thermoset and thermoplastic applications. specialchem.comspecialchem.com The dye is also manufactured in a liquid form for use in wood stains and inkjet inks. krishnadyes.net Its solubility and bright color make it a suitable colorant for these systems. In these applications, the dye's stability and resistance to fading are key performance characteristics that contribute to the quality of the final product.
Development of Hybrid Materials Incorporating Brilliant Orange 3RX for Specific Functions
Based on available scientific literature, there is no significant research focused on the development of functional hybrid materials that specifically incorporate this compound. While research exists on using hybrid composite materials to degrade similar acid orange dyes for wastewater treatment, this is distinct from using the dye as a functional component within a new hybrid material. researchgate.netmdpi.com Therefore, the development of hybrid materials with integrated functions based on this particular dye is not a documented area of research.
Innovative Applications Beyond Traditional Dyeing: Sensing and Photonic Materials
A review of current research indicates no documented innovative applications of this compound in advanced fields such as chemical sensing or photonic materials. The research focus for this compound remains centered on its properties and applications as a colorant for traditional substrates like textiles, leather, and paper. colorantsgroup.comspecialchem.com
Future Perspectives and Emerging Research Frontiers for Reactive Azo Dyes
Rational Design and Synthesis of Next-Generation Reactive Dyes with Enhanced Properties
The future of reactive dyes like Amaryl Brilliant Orange 3RX lies in the rational design of new molecules with improved performance and sustainability profiles. Current research focuses on creating dyes with higher fixation efficiency to reduce the amount of dye lost in effluent. custommarketinsights.com For dyes containing a trichloropyrimidine reactive group, such as this compound, research is exploring how modifications to this anchor group can enhance reactivity and dyeing efficiency. core.ac.ukupb.roncsu.edu
Key research trends include the development of bi-functional and tri-functional reactive dyes, which can form more stable covalent bonds with textile fibers, leading to better wash fastness and reduced dye bleeding. core.ac.uk The goal is to create next-generation orange reactive dyes that offer the same vibrant hue as this compound but with a significantly lower environmental footprint.
| Property | This compound (Reactive Orange 84) | Next-Generation Goals |
| Fixation Efficiency | ~65% scielo.org.co | >90% |
| Reactive Group | Trichloropyrimidine | Bi-functional, Tri-functional, Novel Heterocyclic Systems |
| Effluent Load | High due to unfixed dye | Minimized dye in wastewater |
| Color Fastness | Good | Excellent, even under harsh conditions |
Biotechnological Approaches for Sustainable Dye Production and Application
Biotechnology offers promising avenues for the sustainable production and application of azo dyes. While the chemical synthesis of this compound is well-established, future research is looking into biocatalysis and microbial fermentation to produce dye precursors or even the entire dye molecule. nih.gov These methods have the potential to reduce the reliance on petrochemical feedstocks and minimize the use of harsh chemicals. researchgate.netrsc.org
In terms of application, enzymatic treatments of fabrics prior to dyeing can improve dye uptake and reduce the need for large amounts of salt and alkali, which are typically used in the reactive dyeing process. nih.gov Furthermore, research into the biodegradation of azo dyes is crucial for developing effective wastewater treatment strategies. nih.govresearchgate.net Studies have identified microorganisms capable of breaking down reactive orange dyes, which could be employed in bioremediation systems for textile effluents containing this compound. nih.govresearchgate.net
Predictive Modeling and Machine Learning Applications in Dye Chemistry and Environmental Fate
Predictive modeling and machine learning are becoming increasingly important tools in dye chemistry. These computational approaches can accelerate the design of new dyes by predicting their properties, such as color, fastness, and toxicity, before they are synthesized in the lab. mdpi.comresearchgate.netresearchgate.net For a dye like this compound, machine learning models could be used to identify structural modifications that would improve its performance or reduce its environmental impact. nih.gov
These models can also be used to predict the environmental fate of dyes, including their persistence, bioaccumulation, and the toxicity of their degradation products. rsc.org This information is invaluable for conducting environmental risk assessments and ensuring that new dyes are safe for both human health and ecosystems. mst.dkgsconlinepress.com
| Modeling Application | Relevance to this compound |
| Property Prediction | Predicting the color, fastness, and solubility of new derivatives. |
| Toxicity Assessment | Estimating the potential carcinogenicity and mutagenicity of the dye and its byproducts. |
| Environmental Fate | Modeling the degradation pathways and persistence in aquatic environments. |
| Process Optimization | Optimizing dyeing conditions to maximize fixation and minimize waste. researchgate.net |
Interdisciplinary Research on Dye-Related Environmental and Industrial Challenges
Addressing the multifaceted challenges associated with reactive azo dyes requires an interdisciplinary approach. The environmental impact of dyes like this compound is a significant concern, with issues ranging from water pollution to the toxicity of degradation products. gsconlinepress.commdpi.com Research is underway to develop advanced oxidation processes, such as photocatalysis, for the effective degradation of reactive orange dyes from wastewater. scielo.org.coscielo.org.co
Collaboration between chemists, biologists, environmental scientists, and engineers is essential for developing holistic solutions. This includes creating greener synthesis routes, designing more efficient dyeing processes, and implementing effective wastewater treatment technologies. nih.gov Furthermore, there is a growing need for transparent and comprehensive data on the life cycle of dyes to inform both regulatory decisions and consumer choices.
Q & A
Basic Research Questions
Q. How should researchers design initial experiments to evaluate the physicochemical properties of Amaryl Brilliant Orange 3RX?
- Methodological Answer : Begin with a systematic approach combining thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability under inert and oxidative atmospheres. Use high-performance liquid chromatography (HPLC) to determine purity and UV-Vis spectroscopy to characterize absorbance maxima. Ensure controlled environmental conditions (e.g., humidity, temperature) to minimize experimental variability. Reference experimental frameworks in long-term environmental studies for parameter selection .
Q. What are the key considerations for selecting a solvent system in synthesizing or analyzing this compound?
- Methodological Answer : Prioritize solvents with polarity matching the compound’s solubility profile (e.g., dimethyl sulfoxide for polar intermediates). Validate solvent compatibility using computational solubility parameters (Hansen solubility parameters) and empirical testing. Avoid solvents that degrade the compound or interfere with spectroscopic analysis (e.g., chloroform in FTIR due to C-Cl stretching bands). Document solvent purity and storage conditions to ensure reproducibility .
Q. How can researchers establish baseline environmental safety protocols for handling this compound?
- Methodological Answer : Follow GHS-compliant guidelines for laboratory chemicals, including fume hood use, PPE (gloves, lab coats), and waste disposal protocols. Reference safety data sheets (SDS) for analogous azo dyes (e.g., Xylenol Orange disodium salt) to identify risks like inhalation hazards or skin irritation . Conduct a preliminary ecotoxicity assessment using Daphnia magna or algal bioassays to gauge environmental impact .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. FTIR results) for this compound be resolved?
- Methodological Answer : Cross-validate data using complementary techniques:
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals.
- FTIR : Compare experimental spectra with computational simulations (DFT-based IR predictions).
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.
Apply multivariate statistical analysis (e.g., PCA) to identify outliers or systematic errors. Involve peer review or interdisciplinary teams to interpret discrepancies .
Q. What theoretical frameworks are most effective for modeling the environmental fate of this compound?
- Methodological Answer : Integrate fugacity models (e.g., EQC Level III) to predict distribution in air, water, and soil compartments. Parameterize models using experimental octanol-water partition coefficients (log Kow) and biodegradation rates. Validate predictions with field data from analogous dyes. Align with frameworks emphasizing source-to-exposure pathways, as seen in long-term environmental chemistry projects .
Q. How can researchers optimize synthetic routes for this compound to minimize by-products?
- Methodological Answer :
- Step 1 : Screen reaction conditions (temperature, catalysts) via Design of Experiments (DoE) to identify critical factors.
- Step 2 : Use in-situ monitoring (e.g., ReactIR) to track intermediate formation.
- Step 3 : Apply green chemistry principles (e.g., atom economy) and catalytic systems (e.g., enzymatic catalysts) to reduce waste.
Reference synthetic methodologies for structurally related dyes, emphasizing yield optimization and purification techniques .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies involving this compound?
- Methodological Answer : Use probit or logit regression models to calculate EC50/LC50 values. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk or Levene’s tests. For non-linear relationships, apply Bayesian hierarchical models or machine learning algorithms (e.g., random forests) to account for variability. Document confidence intervals and effect sizes to enhance reproducibility .
Experimental Design Table
| Parameter | Method | Key Considerations |
|---|---|---|
| Thermal Stability | TGA/DSC | Atmosphere control (N2 vs. O2), heating rate |
| Solubility | Hansen solubility parameters | Solvent polarity, temperature, stirring duration |
| Ecotoxicity | Daphnia magna bioassay | Exposure time, endpoint selection (mortality vs. mobility) |
| Synthetic Yield | DoE optimization | Catalyst loading, reaction time, purification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
